molecular formula C34H32N2O4 B15162404 (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B15162404
M. Wt: 532.6 g/mol
InChI Key: AQEIEPZEOOPUSL-LSABIWSESA-N
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Description

(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor with the necessary functional groups.

    Introduction of Benzyl Groups: Benzylation reactions using benzyl halides and a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction Steps: To introduce the oxo group, selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be employed.

    Final Functionalization: The carboxylate group can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyl positions.

    Hydrolysis: Hydrolysis of the ester or amide groups to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4.

    Reduction: NaBH4 or LiAlH4.

    Substitution: Benzyl halides with bases like NaH or K2CO3.

    Hydrolysis: Acidic or basic conditions using HCl or NaOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for potential pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures.

    Benzyl Derivatives: Compounds with benzyl groups.

    Oxo Compounds: Compounds containing oxo groups.

Uniqueness

What sets (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate apart is its combination of multiple functional groups within a spirocyclic framework

Properties

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

benzyl (7R,8S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C34H32N2O4/c37-32-34(21-22-35(25-34)23-26-13-5-1-6-14-26)36(33(38)39-24-27-15-7-2-8-16-27)30(28-17-9-3-10-18-28)31(40-32)29-19-11-4-12-20-29/h1-20,30-31H,21-25H2/t30-,31+,34?/m1/s1

InChI Key

AQEIEPZEOOPUSL-LSABIWSESA-N

Isomeric SMILES

C1CN(CC12C(=O)O[C@H]([C@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1CN(CC12C(=O)OC(C(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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